molecular formula C11H11BrO4 B3255428 Methyl 3-(acetoxymethyl)-4-bromobenzoate CAS No. 254746-41-3

Methyl 3-(acetoxymethyl)-4-bromobenzoate

Cat. No.: B3255428
CAS No.: 254746-41-3
M. Wt: 287.11 g/mol
InChI Key: ZLIPDNXEYGOVAH-UHFFFAOYSA-N
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Description

Methyl 3-(acetoxymethyl)-4-bromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 4-position and an acetoxymethyl group at the 3-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(acetoxymethyl)-4-bromobenzoate typically involves the esterification of 3-(acetoxymethyl)-4-bromobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acetoxymethyl)-4-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of Methyl 3-(acetoxymethyl)benzoate.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

    Hydrolysis: The major product is 3-(acetoxymethyl)-4-bromobenzoic acid.

    Reduction: The major product is Methyl 3-(acetoxymethyl)benzoate.

Scientific Research Applications

Methyl 3-(acetoxymethyl)-4-bromobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(acetoxymethyl)-4-bromobenzoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, undergoing enzymatic hydrolysis to release the active drug. The molecular targets and pathways involved vary based on the structure of the final active compound derived from it.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(acetoxymethyl)benzoate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Methyl 4-bromobenzoate: Lacks the acetoxymethyl group, limiting its applications in certain synthetic routes.

    3-(Acetoxymethyl)-4-bromobenzoic acid: The carboxylic acid form, which can be converted to the ester.

Uniqueness

Methyl 3-(acetoxymethyl)-4-bromobenzoate is unique due to the presence of both the bromine atom and the acetoxymethyl group, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations compared to its similar compounds.

Properties

IUPAC Name

methyl 3-(acetyloxymethyl)-4-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-7(13)16-6-9-5-8(11(14)15-2)3-4-10(9)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIPDNXEYGOVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-bromo-3-(bromomethyl)benzoate (6.5 g; 21 mmol; 1 eq.) in AcOH (32.5 mL) was added sodium acetate (3.46 g; 42 mmol; 2 eq.) and the reaction mixture was stirred at 100° C. for 12 hours. After concentration in vacuo, the residue was partitioned between EtOAc and water. The organic layer was washed with 5% aq. NaHCO3 then brine, dried over MgSO4 and concentrated in vacuo. Purification by column chromatography (c-hexane/EtOAc, 5/1) afforded the title compound as a white solid (4.78 g, 79%). 1H NMR (DMSO-d6, 300 MHz) δ 8.03 (m, 1H), 7.85-7.84 (d, J=1.3 Hz, 1H), 5.18 (s, 2H), 3.87 (s, 3H), 2.11 (s, 3H). HPLC (Method A) Rt 4.37 min (purity 98.1%).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Name
Quantity
32.5 mL
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-bromo-3-(bromomethyl)benzoate (Intermediate 1 Step 1, 6.5 g, 21 mmol) in AcOH (32.5 mL) was added sodium acetate (3.46 g, 42 mmol) and the reaction mixture was stirred at 100° C. for 15 hours. After concentration in vacuo, the residue was partitioned between EtOAc and water. The organic layer was washed with a 5% aqueous solution of NaHCO3 and brine, dried over MgSO4 and concentrated in vacuo. Purification by chromatography (silica, chex/EtOAc) afforded the title compound as a white solid (4.78 g, 79%). 1H NMR (DMSO-d6) δ 8.03 (m, 1H), 7.85 (m, 2H), 5.18 (s, 2H), 3.87 (s, 3H), 2.11 (s, 3H). HPLC (Method A) Rt 4.37 min (purity 98.1%).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Name
Quantity
32.5 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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